(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol
Description
Properties
IUPAC Name |
(1R,2R,3R,6S,7S)-tricyclo[5.2.1.02,6]decan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-11H,1-5H2/t6-,7+,8-,9+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBGUXADVFUERT-SQXHDICFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(CC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H]3[C@@H]2[C@@H](CC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by a series of reduction and cyclization steps to form the tricyclic core. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the correct stereochemistry of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput reactors and advanced purification techniques. Catalysts and solvents are carefully selected to optimize yield and purity. The scalability of the synthesis process is a critical factor in industrial applications, ensuring that large quantities of the compound can be produced efficiently.
Chemical Reactions Analysis
Oxidation to Ketones
The tertiary alcohol can be oxidized to the corresponding ketone, (1R,2R,6S,7S)-tricyclo[5.2.1.0²,⁶]decan-3-one, under controlled conditions. This transformation is critical for subsequent functionalization:
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Reagent : Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane .
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Outcome : High-yield conversion to the ketone, confirmed via NMR and IR .
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Oxidation to ketone | PCC/CH₂Cl₂, 25°C, 6h | 83% |
Dehydration to Alkenes
Dehydration of the alcohol under acidic conditions generates tricyclo[5.2.1.0²,⁶]deca-2,5-diene, a strained diene useful in cycloadditions:
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Dehydration to diene | H₂SO₄ (cat.), 80°C, 2h | 70% |
Esterification and Acylation
The hydroxyl group participates in esterification with activated acylating agents:
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Acetylation | Ac₂O/pyridine, 0°C→25°C, 12h | 91% |
Photochemical Rearrangements
The tricyclic framework undergoes photochemical rearrangements when functionalized. For example, oxaziridines derived from the ketone (via oxidation) rearrange to hydroisoquinolones under UV light :
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Reagent : Oxaziridine formation (NH₂OH·HCl), followed by irradiation (λ = 254 nm) .
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Outcome : Stereoselective synthesis of cis-hydroisoquinolones .
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Oxaziridine formation | NH₂OH·HCl, Et₃N, CH₂Cl₂, 0°C | 65% | |
| Photorearrangement | UV (254 nm), 4h | 78% |
Cobalt-Catalyzed Cycloadditions
The diene derived from dehydration participates in cobalt-mediated [2+2+2] cycloadditions with alkynes :
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Cycloaddition | Co₂(CO)₈, CO, 90°C, 20h | 29% |
Haller–Bauer Reaction
The ketone intermediate undergoes Haller–Bauer cleavage to yield cis-hydrindanes, key intermediates in natural product synthesis :
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Haller–Bauer cleavage | NaNH₂/NH₃(l), THF, −78°C | 70% |
Stereochemical Transformations
The rigid tricyclic framework directs stereochemical outcomes in reactions:
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Example : Hydrogenation of exo/endo isomers of tricyclo[5.2.1.0²,⁶]decane derivatives shows distinct stereochemical preferences .
-
Evidence : Comparative ¹³C NMR analysis of diastereomers confirms configurations .
Key Challenges and Limitations
Scientific Research Applications
Organic Synthesis
Enantiopure Synthesis:
The compound serves as a crucial intermediate in synthesizing enantiopure compounds. For instance, it has been utilized in the preparation of optically pure cis-hydrindanes through the Haller–Bauer reaction, demonstrating its utility in creating complex molecular architectures . The ability to achieve high enantiomeric excess (ee) makes it valuable for synthesizing pharmaceuticals and natural products.
Building Blocks for Complex Molecules:
Tricyclo[5.2.1.02,6]decan-3-ol derivatives have been transformed into various bioactive molecules, such as hydroisoquinolones and alkaloids. The synthesis of these derivatives often involves photochemical rearrangements and enzymatic resolutions that highlight the compound's versatility as a building block in organic chemistry .
Medicinal Chemistry
Potential Pharmacological Applications:
Research indicates that derivatives of tricyclo[5.2.1.02,6]decan-3-ol exhibit promising biological activities. For example, certain derivatives have shown potential as anti-inflammatory agents and in the treatment of neurodegenerative diseases due to their ability to modulate specific biological pathways . The structural complexity of these compounds allows for targeted modifications to enhance their therapeutic profiles.
Case Studies:
Several studies have documented the synthesis of tricyclo[5.2.1.02,6]decan-3-ol derivatives that exhibit significant activity against cancer cell lines and bacterial strains. These findings suggest that this compound could be further explored for developing new therapeutic agents .
Materials Science
Polymer Development:
The incorporation of tricyclo[5.2.1.02,6]decan structures into polymer matrices has led to materials with enhanced properties such as high refractive indices and glass transition temperatures (Tg). These polymers are suitable for applications in optical devices and high-performance materials due to their improved thermal stability and mechanical properties .
Optical Applications:
The unique structural features of tricyclo[5.2.1.02,6]decan derivatives allow them to be used in creating polymers with specific optical characteristics, making them ideal for lenses and other optical components where clarity and durability are essential.
Safety and Toxicological Assessments
Risk Assessments:
Despite its promising applications, the safety profile of (1R,2R,3R,6S,7S)-tricyclo[5.2.1.02,6]decan-3-ol has been evaluated through various toxicological studies which indicate low genotoxicity and reproductive toxicity at standard exposure levels . Such assessments are critical for ensuring safe usage in both industrial and pharmaceutical contexts.
Mechanism of Action
The mechanism by which (1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol exerts its effects is often related to its ability to interact with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction cascades, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Tricyclic Alcohols with Varied Ring Systems
Key Differences :
- The aldehyde derivative () exhibits higher polarity and reactivity due to the aldehyde group, enabling nucleophilic additions, unlike the hydroxyl group in the target compound .
- The undecane analog () lacks functional groups, making it less versatile in derivatization but more stable under acidic conditions .
Functional Group Variations
Key Differences :
Heteroatom-Containing Tricyclic Compounds
Key Differences :
Stereochemical Isomers
Biological Activity
(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol is a bicyclic compound with potential biological activities that warrant detailed examination. This article summarizes its biological properties, including toxicity assessments, genotoxicity studies, and its applications in synthesis and pharmaceutical chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C10H14O, with a molecular weight of approximately 150.22 g/mol. The compound features a complex tricyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 13380-94-4 |
| Molecular Formula | C10H14O |
| Molecular Weight | 150.221 g/mol |
| SMILES | C1CC2C(C1)C3CC2CC3=O |
| PubChem CID | 96509 |
Toxicity and Safety Assessments
Several studies have evaluated the safety profile of tricyclo[5.2.1.02,6]decan derivatives:
- Genotoxicity : Research indicates that tricyclo[5.2.1.02,6]decan-8-one (a related compound) does not exhibit genotoxic effects in assays such as the BlueScreen assay, which assesses cytotoxicity and genotoxicity in human cells .
- Skin Sensitization : The compound has been assessed for skin sensitization potential; read-across data suggests it is unlikely to cause sensitization at concentrations below the No Expected Sensitization Induction Level (NESIL) of 5300 μg/cm² .
- Repeated Dose Toxicity : Evaluations using the Threshold of Toxicological Concern (TTC) model indicate low risk for repeated dose toxicity .
Pharmacological Applications
The unique structure of this compound allows it to serve as a versatile building block in organic synthesis:
- Synthetic Utility : Derivatives of this compound have been utilized in the synthesis of complex natural products and pharmaceuticals . For instance, optically pure derivatives have been employed in synthesizing alkaloids and other biologically active compounds.
Case Studies
Several case studies highlight the biological implications of tricyclo[5.2.1.02,6]decan derivatives:
- Alkylation Reactions : A study demonstrated successful alkylation of tricyclo[5.2.1.0(2,6)]decan derivatives using cuprate reagents to yield various functionalized products .
- Photorearrangement Studies : Research has shown that certain derivatives can undergo photorearrangement reactions leading to the formation of hydroisoquinolones, which are valuable in medicinal chemistry .
Q & A
Q. Example Workflow :
Literature review to identify analogous tricyclic syntheses .
Computational modeling (DFT) to predict transition-state energies for stereochemical outcomes .
Iterative optimization using design of experiments (DoE) .
Advanced: How can molecular modeling resolve contradictions in spectroscopic data for this compound’s conformational analysis?
Discrepancies between experimental NMR/X-ray data and predicted conformers often arise due to dynamic equilibria or solvation effects. A methodological approach includes:
- MD simulations : Perform molecular dynamics (MD) in explicit solvent (e.g., chloroform) to model temperature-dependent conformational shifts .
- DP4+ probability analysis : Statistically compare computed / NMR chemical shifts with experimental data to identify dominant conformers .
- Solid-state vs. solution-state comparisons : Use X-ray crystallography (solid) and NOESY (solution) to detect packing-induced conformational biases .
Q. Validation Protocol :
Confirm enantiomeric excess (ee) via HPLC.
Cross-validate with - COSY and HSQC to assign proton environments .
Advanced: How can environmental fate studies for this compound be integrated into experimental design to address ecological risks?
Long-term environmental impact assessments require:
- Phase partitioning experiments : Measure log (octanol-water) and (organic carbon) to predict bioavailability .
- Photolysis kinetics : Use UV-Vis spectroscopy to determine degradation half-lives under simulated sunlight .
- Toxicity assays : Conduct Daphnia magna or Aliivibrio fischeri bioassays to quantify EC values .
Q. Experimental Design :
- Randomized block design with triplicate samples for each environmental compartment (soil, water, air) .
- Negative controls (e.g., autoclaved matrices) to distinguish biotic/abiotic degradation .
Basic: What strategies are recommended for optimizing reaction conditions in small-scale synthesis?
- High-throughput screening (HTS) : Use microreactors to test 50–100 conditions (e.g., catalysts, solvents) in parallel .
- Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to model nonlinear relationships between variables .
- In situ monitoring : Employ ReactIR or HPLC-MS to track intermediates and adjust conditions dynamically .
Case Study :
A 2 factorial design for optimizing esterification yield:
| Factor | Low (-1) | High (+1) |
|---|---|---|
| Temperature (°C) | 60 | 100 |
| Catalyst (mol%) | 5 | 10 |
| Solvent | Toluene | DMF |
Advanced: How can machine learning enhance the prediction of this compound’s biological activity?
- QSAR modeling : Train models on curated datasets (e.g., ChEMBL) using descriptors like log , topological polar surface area (TPSA), and H-bond donors .
- Docking simulations : Use AutoDock Vina to screen against target proteins (e.g., cytochrome P450) and validate with SPR binding assays .
- Generative AI : Deploy adapt-cMolGPT for de novo design of analogs with improved target specificity .
Q. Validation Metrics :
| Model | RMSE (pIC) | R |
|---|---|---|
| Random Forest | 0.32 | 0.89 |
| Neural Network | 0.28 | 0.92 |
Basic: What are the best practices for literature review and data curation in studying this compound?
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Keyword strategy : Combine terms like "tricyclic alcohol synthesis," "stereochemical analysis," and "[5.2.1.02,6] scaffold" across PubMed, Reaxys, and SciFinder .
第7.1集-上半部分 【搜聚分】总览(案例2):快速、全面、准确了解未知领域并确定自己的开题(包含检索、记录批量导出、快速分类3500篇左右文献、纠错过程)1:22:23
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Data curation : Use tools like KNIME or Pipeline Pilot to standardize reaction yields, spectral data, and biological activity metrics .
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Critical appraisal : Prioritize peer-reviewed journals (e.g., Advanced Synthesis & Catalysis) over preprint repositories .
Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) elucidate mechanistic pathways in its derivatization?
- Tracer studies : Synthesize -labeled analogs to track carbon migration during ring-opening reactions .
- Kinetic isotope effects (KIE) : Compare / in deuterated solvents to identify rate-determining steps .
- MS imaging : Map isotopic distribution in reaction mixtures via MALDI-TOF to confirm intermediate structures .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
- Hazard assessment : Review SDS for flammability (if hydroxyl-protected) and toxicity (LD data) .
- Engineering controls : Use fume hoods for volatile intermediates and inert-atmosphere gloveboxes for air-sensitive steps .
- Waste management : Segregate halogenated byproducts (e.g., from chlorinated solvents) for EPA-compliant disposal .
Advanced: How can multi-omics approaches (e.g., metabolomics, proteomics) decode its mode of action in biological systems?
- Untargeted metabolomics : Use LC-HRMS to identify dysregulated pathways in cell lines treated with the compound .
- Thermal proteome profiling (TPP) : Detect target engagement by monitoring protein melting shifts via mass spectrometry .
- CRISPR screening : Perform genome-wide knockout assays to pinpoint genetic vulnerabilities linked to its bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

